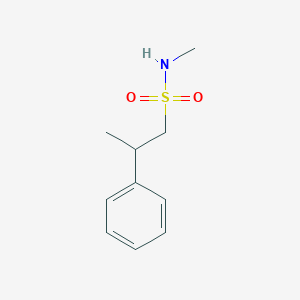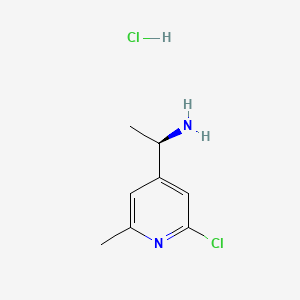![molecular formula C13H18FN3O4S2 B15327976 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide; methanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a methanimidamide moiety, all linked through a sulfanyl bridge. The presence of methanesulfonic acid further enhances its chemical properties and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Formation of the Methanimidamide Moiety: The methanimidamide group is synthesized through a condensation reaction involving an amine and a formamide derivative.
Linking Through a Sulfanyl Bridge: The final step involves the formation of the sulfanyl bridge, connecting the fluorophenyl-pyrrolidinone intermediate with the methanimidamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various functionalized derivatives of the fluorophenyl group.
科学研究应用
Chemistry
In chemistry, ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a valuable tool for probing protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用机制
The mechanism of action of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various mechanisms such as competitive inhibition or allosteric modulation. The presence of the fluorophenyl group enhances its binding affinity, while the sulfanyl bridge allows for flexibility in its interactions.
相似化合物的比较
Similar Compounds
- ({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide
- ({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide
- ({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide
Uniqueness
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. The combination of the pyrrolidinone ring and the methanimidamide moiety further distinguishes it from similar compounds, providing a unique scaffold for various applications.
This detailed article provides a comprehensive overview of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide; methanesulfonic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H18FN3O4S2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate;methanesulfonic acid |
InChI |
InChI=1S/C12H14FN3OS.CH4O3S/c13-9-1-3-10(4-2-9)16-6-8(5-11(16)17)7-18-12(14)15;1-5(2,3)4/h1-4,8H,5-7H2,(H3,14,15);1H3,(H,2,3,4) |
InChI 键 |
XOKDFTJVWJWOFF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1C(CN(C1=O)C2=CC=C(C=C2)F)CSC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



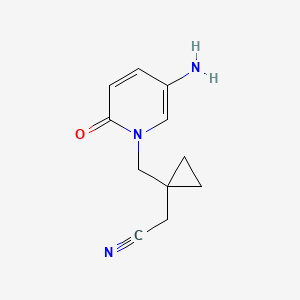
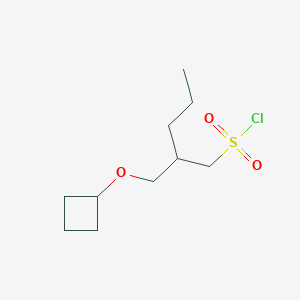
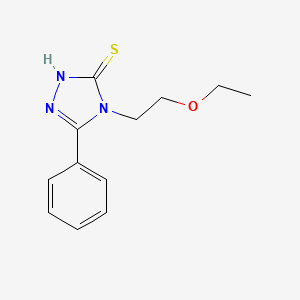

![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
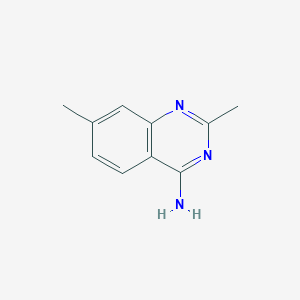
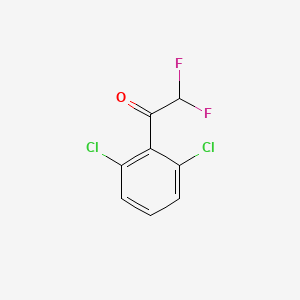
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)

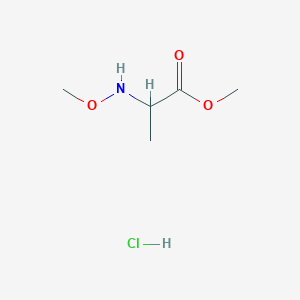
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)
